3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one
Description
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative featuring a methyl group at the 3-position and a propan-2-ylaminomethyl substituent at the 6-position.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-methyl-6-[(propan-2-ylamino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-7-9-4-5-10-11(6-9)16-12(15)14(10)3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
IJOJAUNYNXHTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)N(C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis Strategies
a. Cyclization of 2-Aminophenol Derivatives
One classical approach involves the cyclization of 2-aminophenol derivatives with appropriate carbonyl reagents. This method typically proceeds via condensation reactions where 2-aminophenol reacts with methyl or acyl chlorides to form benzoxazole rings. The process is often facilitated by dehydrating agents or acids under reflux conditions, leading to the formation of the benzoxazole core.
b. Use of Isocyanates or Ureas
Another traditional route employs isocyanates or urea derivatives reacting with ortho-aminophenols. This pathway involves the formation of carbamate intermediates, which upon cyclization under heating conditions yield benzoxazoles. Substituents such as methyl groups are introduced via alkylation of the amino group prior to cyclization.
Modern Catalytic Methods and Innovations
Recent advances focus on catalysis and selective functionalization to improve efficiency and environmental compatibility:
a. Nanocatalyst-Mediated Synthesis
Magnetic Solid Acid Nanocatalysts: As reported in recent literature, nanocatalysts like [Fe₃O₄@SiO₂@Am-PPC-SO₃H] have been employed for benzoxazole synthesis using 2-aminophenol and aldehydes in aqueous media under reflux. This method offers high yields (79–89%) within 45 minutes and allows catalyst recyclability, making it suitable for industrial scaling.
Nano-ZnO Catalysis: Nano zinc oxide has been used to catalyze the reaction between 2-aminophenol and aldehydes at elevated temperatures (around 100°C), providing moderate to high yields (83–95%) with operational simplicity.
b. Microwave and Solvent-Free Techniques
- Grinding Method with Potassium-Ferrocyanide: Wu et al. demonstrated a solvent-free, grinding-based synthesis under ambient conditions, achieving yields of 87–96% in less than 2 minutes. This approach emphasizes green chemistry principles, reducing solvent use and reaction time drastically.
c. Palladium and Dendronized Polymer Catalysts
- Palladium Complex Catalysis: The use of palladium-supported dendronized amine polymers in ethanol at 50°C has been effective, with yields reaching approximately 88%. Catalyst recyclability over multiple cycles enhances process sustainability.
Specific Synthesis Pathway for the Target Compound
Given the structural complexity of 3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one , a plausible synthetic route involves:
Step 1: Preparation of 2-aminophenol derivatives bearing methyl and amino substituents at specific positions. This can be achieved via methylation of phenolic hydroxyl groups followed by amino group protection/deprotection steps.
Step 2: Formation of the benzoxazole core through cyclization with suitable carbonyl reagents, such as formic acid derivatives or acyl chlorides, under acid catalysis.
Step 3: Introduction of the [(propan-2-yl)amino]methyl group at the 6-position via nucleophilic substitution or reductive amination, employing reagents like isopropylamine derivatives and formaldehyde or its equivalents.
Step 4: Final purification through recrystallization or chromatography to isolate the target compound with high purity.
Summary of Key Data and Reaction Conditions
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization of 2-aminophenol derivatives | Acid or dehydrating agents | Refluxing solvent | Reflux | Variable | Moderate to high | Traditional, scalable |
| Nanocatalyst-mediated | [Fe₃O₄@SiO₂@Am-PPC-SO₃H] | Water | Reflux | 45 min | 79–89% | Recyclable, eco-friendly |
| Nano-ZnO catalysis | Nano zinc oxide | Ethanol or solvent | 100°C | 18–24 h | 83–95% | Operational simplicity |
| Grinding method | Potassium-ferrocyanide | None | RT | <2 min | 87–96% | Green, solvent-free |
| Palladium complex | Dendronized amine polymer | Ethanol | 50°C | 3 h | 88% | Reusable catalyst |
Chemical Reactions Analysis
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the amino group.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The N-oxide, reduced product, and substituted derivatives.
Scientific Research Applications
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with cellular targets due to its structural resemblance to other bioactive compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The benzoxazolone core is common among analogs, but substituent variations significantly influence physicochemical and biological properties. Key structural differences are summarized below:
Physical Properties
Melting points (Mp) and yields highlight stability and synthetic efficiency:
- 3-Methyl-6-nitro : Mp 240.8–243°C (60% yield) .
- 6-Methoxy : Average molecular weight 165.15 g/mol .
- Chlorzoxazone : Clinically used with a distinct chlorine substituent .
Research Implications and Limitations
- Synthetic Challenges : Friedel-Crafts acylation (PPA method) is efficient but requires handling viscous reagents . Failed syntheses (e.g., trifluoromethylbenzoyl derivative in ) highlight the need for optimized conditions .
- Biological Potential: The target compound’s secondary amine side chain could improve bioavailability or target engagement compared to nitro or benzoyl analogs .
Tables
Table 1: Structural Comparison of Benzoxazolone Derivatives
(See Section 2.1 for details.)
Biological Activity
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one, also known by its CAS number 1368737-22-7, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects. The information is synthesized from various research studies and databases.
Basic Information
- IUPAC Name: 3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Molecular Formula: C12H16N2O2
- Molecular Weight: 220.27 g/mol
- CAS Number: 1368737-22-7
Structure
The molecular structure of the compound includes a benzoxazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to 3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one exhibit varying degrees of antimicrobial activity. A study focused on benzoxazole derivatives found that certain compounds demonstrated selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 50 µg/mL |
| Compound 2 | Staphylococcus aureus | 30 µg/mL |
| Compound 3 | Escherichia coli | Not Active |
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied. Compounds similar to the target compound have shown significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship (SAR) analysis suggests that modifications in the benzoxazole structure can enhance anticancer properties .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12 |
| Compound B | A549 | 15 |
| Compound C | HepG2 | 10 |
Quorum Sensing Inhibition
Recent studies have also highlighted the potential of benzoxazole derivatives as quorum sensing inhibitors (QSIs). These compounds can disrupt communication among bacterial populations, which may reduce virulence factors in pathogens like Pseudomonas aeruginosa . This property could be leveraged in developing new anti-pathogenic drugs.
Structure–Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the benzoxazole ring significantly influences biological activity. Electron-donating groups enhance antimicrobial properties while certain substitutions can improve anticancer efficacy .
Study on Benzoxazole Derivatives
A comprehensive study evaluated the biological activity of various benzoxazole derivatives, including those structurally similar to the target compound. The findings revealed selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a therapeutic window for further development .
Research on Antimicrobial Properties
Another research effort focused on synthesizing and testing new benzoxazole derivatives for their antimicrobial properties. The study demonstrated that specific modifications could lead to enhanced activity against resistant bacterial strains .
Q & A
Q. Basic
- NMR Spectroscopy : Use - and -NMR to confirm the benzoxazole core, methyl groups, and propan-2-ylamino substitution. Key signals: ~δ 1.2 ppm (isopropyl CH), δ 4.2–4.5 ppm (CH-N) .
- X-ray Crystallography : Determine absolute configuration using SHELXL for refinement. Address potential twinning by testing for pseudo-merohedral symmetry .
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase HPLC coupled with ESI-MS (e.g., m/z [M+H] calculated for CHNO: 233.11) .
How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?
Q. Advanced
- Substituent Variation : Synthesize analogs with modifications at the 3-methyl or 6-aminomethyl positions (e.g., replacing propan-2-yl with cyclopropylmethyl) to assess impact on bioactivity .
- In Vitro Assays : Test antimicrobial activity (MIC against S. aureus or E. coli) and cytotoxicity (MTT assay on cancer cell lines). Compare IC values to establish SAR trends .
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., topoisomerase II or kinases). Validate with site-directed mutagenesis .
How can contradictory biological activity data across studies be resolved?
Q. Advanced
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration). Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) to calibrate results .
- Purity Verification : Re-analyze disputed batches via -NMR and LC-MS to rule out impurities or degradation products (e.g., hydrolyzed benzoxazole ring) .
- In Silico ADMET Prediction : Use tools like SwissADME to assess bioavailability or toxicity differences caused by structural variations .
What crystallographic challenges arise during structure determination, and how are they addressed?
Q. Advanced
- Twinning and Disorder : If twinning is suspected (e.g., R > 0.05), apply SHELXL’s TWIN/BASF commands. For disordered propan-2-yl groups, refine using PART instructions .
- Data Quality : Collect high-resolution data (≤1.0 Å) using synchrotron sources. Use ORTEP-3 for thermal ellipsoid visualization to validate anisotropic displacement parameters .
What computational strategies are recommended for predicting its pharmacokinetic properties?
Q. Advanced
- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps for reactivity hotspots .
- MD Simulations : Run 100-ns trajectories in GROMACS to study membrane permeability (logP) or protein binding stability .
How is compound purity rigorously assessed during synthesis?
Q. Basic
- Chromatography : Use HPLC with a UV detector (λ = 254 nm) and C18 column. Compare retention times to standards .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
What experimental design principles apply to enzymatic inhibition assays?
Q. Advanced
- Kinetic Studies : Perform Michaelis-Menten analysis (vary substrate concentration, fixed enzyme) to determine inhibition type (competitive/non-competitive). Use Lineweaver-Burk plots for visualization .
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate assay conditions .
How does this compound compare structurally to related benzoxazole derivatives?
Q. Advanced
-
Key Analogs :
Compound Structural Difference Bioactivity Trend 3-Benzyl analog Benzyl vs. methyl group Enhanced lipophilicity, higher cytotoxicity 6-Amino derivatives Amino vs. propan-2-ylamino Reduced antimicrobial activity -
Spectroscopic Differentiation : Use -NMR to distinguish substituents (e.g., benzyl aromatic protons vs. isopropyl methyl groups) .
What methods evaluate the compound’s stability under varying conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
